molecular formula C20H24N2O10 B5229552 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose

1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose

Cat. No. B5229552
M. Wt: 452.4 g/mol
InChI Key: UKJWLOHPJYXKNL-UHFFFAOYSA-N
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Description

Modified sugars like "1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose" play crucial roles in medicinal chemistry, organic synthesis, and materials science. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals, and as probes or modulators in biological studies.

Synthesis Analysis

The synthesis of modified sugars typically involves the selective protection and deprotection of hydroxyl groups, functional group transformations, and the introduction of specific functional groups like amino or acetyl groups. A method reported involves the reaction of alcohols with glucal esters in the presence of a catalytic amount of HClO4 supported on silica gel, showcasing a general approach to synthesizing similar structures (Gupta et al., 2008).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of modified sugars. Studies often reveal the conformational preferences of the sugar ring and the orientation of substituent groups, which are critical for understanding the compound's reactivity and interaction with biological targets. For instance, the crystal structure analysis of a related compound provided insights into the configuration and conformation of the sugar molecule (Krajewski et al., 1984).

properties

IUPAC Name

[3,4,6-triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O10/c1-10(23)28-9-15-17(29-11(2)24)18(30-12(3)25)16(20(32-15)31-13(4)26)22-19(27)14-7-5-6-8-21-14/h5-8,15-18,20H,9H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWLOHPJYXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=N2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate

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